molecular formula C21H22F3N3O4 B10820905 Chinfloxacin

Chinfloxacin

Cat. No.: B10820905
M. Wt: 437.4 g/mol
InChI Key: KNLARSZRTBDTIA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chinfloxacin involves multiple steps, starting from the appropriate quinolone core structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves large-scale reactors, precise control of reaction conditions, and rigorous quality control measures to ensure consistency and efficacy of the produced compound .

Chemical Reactions Analysis

Types of Reactions

Chinfloxacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted fluoroquinolones .

Scientific Research Applications

Chinfloxacin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of fluoroquinolones.

    Biology: Investigated for its effects on bacterial cell processes and resistance mechanisms.

    Medicine: Explored for its potential to treat various bacterial infections, including those caused by antibiotic-resistant strains.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

Chinfloxacin exerts its antibacterial effects by targeting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, this compound prevents the supercoiling and replication of bacterial DNA, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Chinfloxacin

This compound is unique due to its difluoride substitution, which enhances its antibacterial activity against certain bacterial strains compared to other fluoroquinolones. It has shown higher efficacy against Gram-positive isolates and similar or slightly lower activity against Gram-negative isolates compared to moxifloxacin and levofloxacin .

Properties

Molecular Formula

C21H22F3N3O4

Molecular Weight

437.4 g/mol

IUPAC Name

7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H22F3N3O4/c22-14-6-12-16(27(11-3-4-11)8-13(18(12)28)20(29)30)19(31-21(23)24)17(14)26-7-10-2-1-5-25-15(10)9-26/h6,8,10-11,15,21,25H,1-5,7,9H2,(H,29,30)

InChI Key

KNLARSZRTBDTIA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3OC(F)F)N(C=C(C4=O)C(=O)O)C5CC5)F

Origin of Product

United States

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